molecular formula C6H10O2 B14629948 4-Methoxy-3-methylbut-3-en-2-one CAS No. 56279-34-6

4-Methoxy-3-methylbut-3-en-2-one

Cat. No.: B14629948
CAS No.: 56279-34-6
M. Wt: 114.14 g/mol
InChI Key: UVEUXDFHYFKUDZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by its methoxy group attached to a butenone structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbut-3-en-2-one can be synthesized through the acid-catalyzed condensation of 2-butanone with formaldehyde in the liquid phase . This method involves the reaction of 2-butanone with formaldehyde in the presence of an acid catalyst, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar condensation reactions, optimized for large-scale production. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of enaminones, which are known to exhibit various biological activities . The compound’s methoxy group and double bond play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methoxy group and a double bond allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

56279-34-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-methoxy-3-methylbut-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3

InChI Key

UVEUXDFHYFKUDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=COC)C(=O)C

Origin of Product

United States

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